molecular formula C26H38N6O2 B11424352 8-[(4-Benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione

8-[(4-Benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B11424352
M. Wt: 466.6 g/mol
InChI Key: UDWUIJMDHYWFKE-UHFFFAOYSA-N
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Description

8-[(4-Benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione is a complex organic compound with a unique structure that combines a purine base with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione typically involves multiple steps:

    Formation of the Purine Base: The initial step involves the synthesis of the purine base, which can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.

    Attachment of the Heptyl Chain: The heptyl chain is introduced via alkylation reactions, often using heptyl halides in the presence of a strong base.

    Introduction of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, where the benzylpiperazine is reacted with the purine derivative.

    Final Assembly: The final compound is assembled through a series of purification steps, including recrystallization and chromatography, to ensure the desired purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the purine base or the piperazine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products of these reactions include N-oxides, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 8-[(4-Benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties may lend themselves to applications in materials science and engineering.

Mechanism of Action

The mechanism of action of 8-[(4-Benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(4-Methylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione
  • 8-[(4-Ethylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione

Uniqueness

8-[(4-Benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione is unique due to the presence of the benzyl group on the piperazine ring. This structural feature may confer distinct biological and chemical properties, differentiating it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H38N6O2

Molecular Weight

466.6 g/mol

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C26H38N6O2/c1-4-5-6-7-11-14-32-22(27-24-23(32)25(33)29(3)26(34)28(24)2)20-31-17-15-30(16-18-31)19-21-12-9-8-10-13-21/h8-10,12-13H,4-7,11,14-20H2,1-3H3

InChI Key

UDWUIJMDHYWFKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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